molecular formula C11H22N2O4S2 B2589410 3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide CAS No. 1797691-71-4

3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide

Cat. No.: B2589410
CAS No.: 1797691-71-4
M. Wt: 310.43
InChI Key: SEHMEEIEVGTRCI-UHFFFAOYSA-N
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Description

3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide is a synthetic organic compound featuring a complex molecular architecture that incorporates an azetidine ring and multiple sulfonamide functional groups. This structure is of significant interest in pharmaceutical and medicinal chemistry research, particularly in the design and development of novel bioactive molecules. Compounds containing the azetidine scaffold, such as those described in patents for treating cystic fibrosis, are frequently explored for their potential as key pharmacophores . The presence of dual sulfonamide groups in its structure is a notable feature, as the sulfonamide moiety is a common constituent in many therapeutic agents. Sulfonamides are known to exhibit a wide range of biological activities. Research on related sulfonyl hydrazone derivatives, for instance, has demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis , with some compounds showing minimal inhibitory concentrations (MIC) comparable to the first-line drug isoniazid . Furthermore, sulfonamide derivatives are actively investigated for their potential as enzyme inhibitors, antimicrobials, and anticancer agents, making this compound a valuable scaffold for probing new biological pathways and developing new chemical tools . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers are encouraged to utilize this compound to investigate its physical and chemical properties, potential biological activity, and mechanism of action in various in vitro assays.

Properties

IUPAC Name

3-cyclohexylsulfonyl-N,N-dimethylazetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S2/c1-12(2)19(16,17)13-8-11(9-13)18(14,15)10-6-4-3-5-7-10/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHMEEIEVGTRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)S(=O)(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide typically involves the reaction of cyclohexylsulfonyl chloride with N,N-dimethylazetidine-1-sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

The compound 3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, synthesis, biological activities, and relevant case studies.

Molecular Formula

  • C : 12
  • H : 18
  • N : 2
  • O : 4
  • S : 2

Key Synthetic Steps:

  • Formation of the Azetidine Ring : The initial step involves creating the azetidine structure from available precursors.
  • Sulfonation Reaction : Introducing the cyclohexylsulfonyl group through nucleophilic substitution.
  • Dimethylation : The final step involves the methylation of the nitrogen atoms to yield the dimethyl derivative.

Medicinal Chemistry

This compound is primarily explored for its potential as a pharmacological agent.

  • Enzyme Inhibition : Research indicates that sulfonamide derivatives can act as inhibitors for various enzymes, particularly those involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes are critical in the production of pro-inflammatory mediators.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity by inhibiting dihydropteroate synthase (DHPS), an essential enzyme for bacterial folate synthesis. While specific data on this compound's efficacy is limited, it shares structural similarities with known antimicrobial agents .

Anti-inflammatory Effects

The compound's potential to modulate immune responses positions it as a candidate for treating chronic inflammatory conditions. Its ability to influence cellular signaling pathways may lead to therapeutic applications in diseases characterized by excessive inflammation .

Neuroprotective Properties

Preliminary studies suggest that derivatives of this compound could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a potential candidate for neurodegenerative disease therapies .

Case Studies and Research Findings

Several studies have focused on similar sulfonamide compounds, providing insights into their biological activities:

Table 1: Biological Activities of Related Sulfonamides

Compound NameTarget EnzymeIC50 Value (µM)Activity Type
This compoundCyclooxygenase (COX)TBDAnti-inflammatory
Piperidinyl sulfonamidesDihydropteroate Synthase2.02Antibacterial
Various piperidine derivativesAcetylcholinesterase15.91Neuroprotective

Notable Research Findings

  • A series of piperidine derivatives were synthesized and evaluated for antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, indicating that structural modifications can enhance antimicrobial properties .
  • Compounds bearing piperidine nuclei showed promising results in inhibiting AChE and BChE, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares key functional groups with piperazine-based sulfonamides reported in recent studies. For example:

  • (E)-1-(Cyclopentylsulfonyl)-4-(3-phenylbut-2-en-1-yl)piperazine (SU[1,1]) and (E)-1-(Cyclohexylsulfonyl)-4-(3-phenylbut-2-en-1-yl)piperazine (SU[1,2]) both feature a sulfonamide-linked cycloalkyl group (cyclopentyl or cyclohexyl) and a piperazine ring substituted with a phenylbutenyl chain .

Key differences :

  • Ring size : The target compound’s azetidine (4-membered ring) introduces greater ring strain and conformational rigidity compared to the 6-membered piperazine in SU[1,1] and SU[1,2].
  • Substituents : The dimethylazetidine sulfonamide group contrasts with the phenylbutenyl substituent in SU analogs, likely altering electronic and steric properties.

Physicochemical Properties

The table below summarizes available

Compound Name Molecular Weight (g/mol) Appearance Yield (%) Purity (%) Reference
3-(Cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide 310.2 Not reported Not reported Not reported N/A
(E)-1-(Cyclopentylsulfonyl)-4-(3-phenylbut-2-en-1-yl)piperazine (SU[1,1]) 348.2 Yellow oil 75 97
(E)-1-(Cyclohexylsulfonyl)-4-(3-phenylbut-2-en-1-yl)piperazine (SU[1,2]) 362.2 White solid 52 96

Observations :

  • Yield : The cyclohexyl-substituted SU[1,2] exhibits a lower synthetic yield (52%) compared to the cyclopentyl analog SU[1,1] (75%), suggesting steric challenges in introducing bulkier cyclohexyl groups .
  • Physical state : SU[1,2] is a white solid, while SU[1,1] is a yellow oil, indicating that cyclohexyl substitution may enhance crystallinity.

Implications of Structural Features

  • Azetidine vs. Piperazine : The smaller azetidine ring may enhance metabolic stability compared to piperazine derivatives, as constrained conformations reduce susceptibility to enzymatic degradation.

Biological Activity

3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide is a synthetic organic compound notable for its sulfonamide group and azetidine ring structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an enzyme inhibitor and in medicinal applications.

Chemical Structure

The compound's IUPAC name is 3-cyclohexylsulfonyl-N,N-dimethylazetidine-1-sulfonamide, with the molecular formula C11H22N2O4S2C_{11}H_{22}N_2O_4S_2. The structure features a cyclohexylsulfonyl group attached to an azetidine ring, contributing to its unique chemical properties.

Synthesis

The synthesis typically involves the reaction of cyclohexylsulfonyl chloride with N,N-dimethylazetidine-1-sulfonamide, often using triethylamine as a base in dichloromethane at temperatures between 0-25°C to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This mechanism is crucial for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antibacterial properties. They function by inhibiting folate synthesis in bacteria, which is essential for DNA synthesis. Studies have shown that sulfonamides can be enhanced by coordination with metal ions like Ru(III), improving their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Recent research has highlighted the biological evaluation of sulfonamide derivatives, including this compound. Key findings include:

  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its utility as a lead compound for drug development .
  • Structure-Activity Relationship (SAR) : Research indicates a correlation between the chemical structure of sulfonamides and their biological activity. Variations in the sulfonamide group can significantly impact their potency and selectivity as enzyme inhibitors .

Comparative Analysis with Similar Compounds

Comparison with other sulfonamide derivatives reveals that this compound exhibits unique properties due to its specific structural features. For instance:

Compound NameBiological ActivityUnique Features
This compoundAnticancer, antibacterialCyclohexylsulfonyl group
3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamideProtein kinase CK2 inhibitorDifferent substituents on azetidine
Cyclohexanesulfonyl chloridePrecursor for sulfonamidesUsed in various synthetic routes

Q & A

Q. Table 1: Example Reaction Parameters

StepReagentsSolventTemperatureYield (%)
1Cyclohexylamine, SO₂Cl₂THF0°C → RT65–75
2Azetidine derivativeDMF25°C80–85

Basic: Which analytical techniques are critical for characterizing this compound, and what detection limits apply?

Answer:
Key techniques include:

  • NMR Spectroscopy : Confirms molecular structure (¹H/¹³C NMR) with ppm resolution for functional groups (e.g., cyclohexyl protons at δ 1.0–2.5) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS with ±0.001 Da accuracy).
  • X-ray Crystallography : Resolves 3D conformation (e.g., bond angles ±0.01°) .
  • HPLC : Quantifies purity (>98% with UV detection at 254 nm).

Q. Table 2: Detection Limits

TechniqueDetection LimitKey Parameters
NMR1–10 µmol500 MHz, CDCl₃
ESI-MS0.1 pg/mLm/z 300–600
HPLC0.1 µg/mLC18 column

Advanced: How can computational modeling predict reaction pathways and optimize synthesis?

Answer:
Quantum chemical calculations (e.g., DFT) model transition states and intermediates . For example:

  • Reaction Path Search : Identifies energetically favorable pathways (e.g., sulfonylation activation energies).
  • Solvent Effects : COSMO-RS simulations predict solvent interactions.
  • Machine Learning : Trains models on experimental datasets to recommend optimal conditions (e.g., temperature, catalyst loading) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations) require:

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, pH 7.4).
  • Target Specificity Profiling : Use kinase/GPCR panels to confirm selectivity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile data from divergent methodologies .

Advanced: How to evaluate structure-activity relationships (SAR) for pharmacological target identification?

Answer:
SAR studies involve:

  • Functional Group Modulation : Compare analogs (e.g., replacing cyclohexyl with adamantyl) to assess binding affinity .
  • Docking Simulations : AutoDock Vina predicts binding poses with enzymes (e.g., carbonic anhydrase).
  • Pharmacophore Mapping : Identifies critical interactions (e.g., hydrogen bonds with sulfonamide groups) .

Q. Table 3: Example SAR Data

AnalogR GroupIC₅₀ (nM)Target Protein
1Cyclohexyl12 ± 2CA-II
2Adamantyl8 ± 1CA-II

Advanced: What methods determine pharmacokinetic properties like metabolic stability?

Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ .
  • CYP450 Inhibition Screening : Fluorescent probes assess isoform-specific interactions.
  • Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis quantifies free fraction .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods for synthesis/purification steps.
  • Waste Disposal : Neutralize sulfonamide waste with 10% NaOH before disposal .

Advanced: How to integrate experimental and computational data for high-throughput screening?

Answer:

  • Data Pipelines : Combine robotic synthesis (e.g., Chemspeed) with automated DFT calculations.
  • Feedback Loops : Use experimental results to refine computational models (e.g., adjusting force fields) .

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